2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid
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Overview
Description
2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid: is a complex organic compound with the molecular formula C20H28O5 It is a derivative of gibbane, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the gibbane skeleton.
Carboxylation: Addition of carboxylic acid groups through reactions with carbon dioxide or other carboxylating agents.
Methylation: Introduction of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives, nucleophile-substituted compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential catalyst in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features are explored for developing new pharmaceuticals with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Gibberellin A9: Another gibbane derivative with similar structural features but different biological activities.
Gibberellin A15: Shares the gibbane skeleton but has distinct functional groups and reactivity.
Uniqueness: 2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups.
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25) |
InChI Key |
NJEWNTGSXKRWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |
Origin of Product |
United States |
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